BenchChemオンラインストアへようこそ!

Datelliptium Chloride

topoisomerase II inhibition small cell lung carcinoma DNA cleavage activity

Datelliptium chloride is a validated DNA intercalator for preclinical oncology and drug safety research. Key differentiation: (1) benchmark Topo II inhibition (IC50 8 µM, NCI N417); (2) cross-species hepatotoxicity reference (human IC50 7–8 µM; 25–45× selectivity vs. hepatoma lines); (3) complete solid tumor growth inhibition (T/C 0% in colon #38); (4) RET promoter G-quadruplex stabilization with 75% xenograft inhibition in MTC models. Superior aqueous solubility vs. parent ellipticine. Order high-purity, analytically validated material.

Molecular Formula C23H28ClN3O
Molecular Weight 397.9 g/mol
CAS No. 105118-14-7
Cat. No. B217519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDatelliptium Chloride
CAS105118-14-7
Synonyms2-(diethylamino-2-ethyl)-9-hydroxyellipticinium
2-DEHE
datelliptium chloride
detalliptinium
detalliptinium acetate salt
detalliptinium chloride
detalliptium acetate
diethylaminoethyl-2-OH-9-ellipticinium
NSC 311152
NSC 626718X
NSC-311152
SR 95156A
SR 95156B
SR-95156A
Molecular FormulaC23H28ClN3O
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.[Cl-]
InChIInChI=1S/C23H27N3O.ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;1H
InChIKeyUCICRVXYPSKKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Datelliptium Chloride (CAS 105118-14-7): DNA-Intercalating Ellipticine Derivative with Antitumor Activity


Datelliptium chloride (CAS 105118-14-7, UNII: V5QKF7Q20O) is a synthetic ellipticine derivative and DNA-intercalating agent with demonstrated antitumor activities in vitro and in vivo [1]. The compound exists as the chloride salt of 2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium (molecular formula C23H28ClN3O, molecular weight 397.94) . It has been assigned the INN designation and is structurally characterized as a quaternary ammonium derivative of the ellipticine alkaloid scaffold, conferring improved aqueous solubility relative to the parent ellipticine [2].

Why Ellipticine Analogs Cannot Substitute for Datelliptium Chloride in Targeted Applications


Ellipticine derivatives exhibit substantial heterogeneity in their pharmacological profiles despite shared DNA-intercalating and topoisomerase II inhibitory mechanisms [1]. Within the ellipticine class, key differentiation parameters include aqueous solubility, solid tumor versus leukemia selectivity, hepatotoxic liability, and emerging target-specific activities such as RET transcriptional inhibition [2]. Generic substitution with unmodified ellipticine, elliptinium acetate (Celiptium), or other ellipticine derivatives fails to replicate the integrated profile of Datelliptium chloride—specifically its quantitative activity in solid tumor models, defined hepatotoxicity thresholds in primary hepatocyte systems, and documented RET promoter G-quadruplex stabilization [3]. The following evidence quantifies these distinctions against relevant comparators.

Datelliptium Chloride (105118-14-7): Quantified Differentiation Against Ellipticine Class Comparators


Cytotoxic Potency of Datelliptium (Detalliptinium) Compared to Celiptium and m-AMSA in NCI N417 Human SCLC Cells

In a direct head-to-head comparative study of 14 ellipticine derivatives, Datelliptium (reported as Detalliptinium) exhibited an IC50 of 8 µM for cell growth inhibition in the NCI N417 human small cell lung carcinoma (SCLC) cell line. This potency is comparable to Celiptium (IC50 = 9 µM) but approximately 8-fold less potent than the clinical Topo II inhibitor m-AMSA (IC50 = 1 µM) [1]. Notably, Datelliptium and Celiptium demonstrated the highest in vitro Topo II DNA cleavage and decatenation activity among all 14 ellipticines tested, despite their weaker whole-cell cytotoxicity [2]. The mechanistic basis for the potency differential relative to m-AMSA was attributed to limited nuclear access rather than reduced intrinsic Topo II inhibitory activity, as confirmed by isolated nuclei experiments showing increased DNA cleavage upon removal of cellular permeability barriers [3].

topoisomerase II inhibition small cell lung carcinoma DNA cleavage activity

Hepatocellular Toxicity Profile of Datelliptium in Primary Rat and Human Hepatocyte Models

Quantitative hepatotoxicity assessment of Datelliptium in primary rat and human hepatocyte cultures revealed time-dependent and species-comparative cytotoxicity profiles. After 23-hour exposure in cultured rat hepatocytes, Datelliptium produced LDH leakage IC50 = 9 ± 2 µM and MTT reduction IC50 = 9 ± 1 µM [1]. Under identical 23-hour exposure conditions in cultured human hepatocytes, comparable sensitivity was observed with LDH IC50 = 8 ± 1 µM and MTT IC50 = 7 ± 1 µM . In contrast, rat FaO and human HepG2 hepatoma cell lines demonstrated markedly reduced sensitivity (LDH IC50 = 200 ± 23 µM and 200 ± 19 µM, respectively; MTT IC50 = 320 ± 25 µM and 300 ± 26 µM, respectively), establishing that primary hepatocytes are approximately 25- to 45-fold more sensitive to Datelliptium than hepatoma cell lines [2]. Shorter 2-hour exposures in rat hepatocyte suspension produced LDH leakage IC50 > 100 µM, confirming time-dependent toxicity accumulation [3].

hepatotoxicity drug safety in vitro toxicology

Solid Tumor Selectivity of Datelliptium Acetate: Colon Adenocarcinoma 38 Efficacy

Datelliptium acetate (the water-soluble acetate salt form) demonstrated pronounced solid tumor selectivity in comparative in vitro disk diffusion soft agar colony formation assays. At 25 µg/disk, Datelliptium acetate exhibited selective activity against colon adenocarcinoma 38 and pancreas ductal carcinoma 03 relative to leukemia L1210, establishing its classification as a solid tumor-selective compound within the ellipticine class [1]. In vivo, intravenous administration of Datelliptium acetate produced potent antitumor activity against a variety of murine solid tumors. Against early-stage colon adenocarcinoma #38, the compound demonstrated high activity at a highest non-toxic dose (HNTD) of 170 mg/kg TD (total dose), resulting in 10% body weight loss and achieving a T/C (treated/control tumor volume ratio) of 0%, indicating complete tumor growth inhibition . This efficacy profile differentiates Datelliptium from ellipticine derivatives with predominant activity against hematological malignancies.

solid tumor selectivity in vivo antitumor efficacy colon adenocarcinoma

RET Transcriptional Inhibition: Datelliptium Suppresses RET-Driven Medullary Thyroid Carcinoma Growth

Recent mechanistic investigations identified Datelliptium as a novel RET transcription inhibitor distinct from the canonical Topo II inhibitory mechanism shared with other ellipticines [1]. Datelliptium stabilizes G-quadruplex structures in the RET promoter region, leading to transcriptional suppression of the RET proto-oncogene—a critical driver in sporadic and hereditary medullary thyroid carcinoma (MTC) [2]. In TT human MTC cells, Datelliptium treatment downregulated mesenchymal markers including N-cadherin, vimentin, slug, snail, and claudin-1, and significantly decreased cell migration in a dose-dependent wound healing assay relative to untreated controls [3]. In vivo, Datelliptium inhibited approximately 75% of MTC xenograft tumor growth while exhibiting minimal systemic toxicity, representing a novel therapeutic axis not documented for the broader ellipticine class [4]. This RET-targeting activity is mechanistically orthogonal to the Topo II/DNA intercalation mechanism shared by ellipticine analogs and provides a differentiable selection criterion for RET-focused oncology research.

RET oncogene medullary thyroid carcinoma G-quadruplex stabilization

Datelliptium Chloride (CAS 105118-14-7): Research Applications Based on Quantified Differentiation


Topoisomerase II Inhibitor Comparative Pharmacology Studies in SCLC Models

Investigators studying Topo II-mediated DNA cleavage in human small cell lung carcinoma can employ Datelliptium as a benchmark ellipticine derivative with established IC50 = 8 µM in NCI N417 cells, directly comparable to Celiptium (IC50 = 9 µM) and m-AMSA (IC50 = 1 µM) [1]. The documented mechanism of limited nuclear access—rather than reduced intrinsic Topo II inhibitory activity—makes Datelliptium particularly suitable for studies examining cellular permeability determinants of ellipticine class efficacy [2].

In Vitro Hepatotoxicity Screening Using Primary Hepatocyte Systems

Datelliptium chloride provides a well-characterized hepatotoxic reference standard for in vitro liver safety assessment programs. With defined IC50 values of 9 ± 2 µM (LDH) and 9 ± 1 µM (MTT) in rat primary hepatocytes after 23-hour exposure, and 8 ± 1 µM (LDH) and 7 ± 1 µM (MTT) in human primary hepatocytes under identical conditions, the compound enables cross-species hepatotoxicity comparison and serves as a positive control for evaluating new chemical entities with DNA-intercalating properties [3]. The marked differential sensitivity between primary hepatocytes and hepatoma cell lines (25- to 45-fold) further supports its utility in validating physiologically relevant hepatic model systems .

Solid Tumor Selectivity Studies in Murine Colon Adenocarcinoma Models

For preclinical oncology research focused on solid tumor selectivity, Datelliptium acetate offers a validated in vivo efficacy reference with documented complete tumor growth inhibition (T/C = 0%) at 170 mg/kg TD (HNTD) in early-stage murine colon adenocarcinoma #38 [4]. The compound's demonstrated selectivity for colon adenocarcinoma and pancreatic ductal carcinoma over leukemia L1210 in soft agar colony formation assays positions it as a tool compound for investigating solid tumor-preferential mechanisms within the DNA-intercalating agent class [5].

RET Oncogene Transcriptional Regulation and Medullary Thyroid Carcinoma Research

Investigators studying RET-driven oncogenesis, particularly in medullary thyroid carcinoma, can utilize Datelliptium as a mechanistically distinct tool compound for RET transcriptional inhibition via promoter G-quadruplex stabilization [6]. The documented 75% xenograft tumor growth inhibition in MTC models, coupled with downregulation of EMT markers (N-cadherin, vimentin, slug, snail, claudin-1), provides a quantitative efficacy benchmark that is not replicated by standard ellipticine analogs lacking this promoter-targeting activity [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Datelliptium Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.